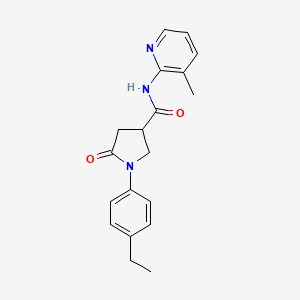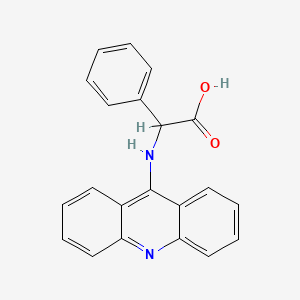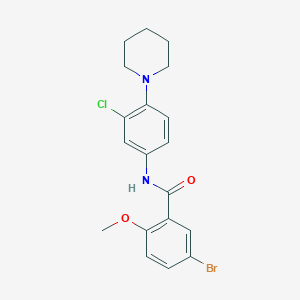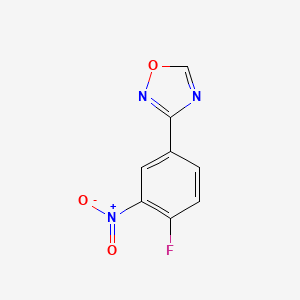
4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a nitropyrazole and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitropyrazole and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyrazole group can yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyrazole group can participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(4-nitropyrazol-1-yl)-6-(morpholin-1-yl)pyrimidine
- 4-methyl-2-(4-nitropyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 4-methyl-2-(4-nitropyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine group, which can influence its chemical reactivity and biological activity. The specific combination of substituents on the pyrimidine core can result in distinct properties and applications.
Properties
Molecular Formula |
C12H14N6O2 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-methyl-2-(4-nitropyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C12H14N6O2/c1-9-6-11(16-4-2-3-5-16)15-12(14-9)17-8-10(7-13-17)18(19)20/h6-8H,2-5H2,1H3 |
InChI Key |
BIMMVUKTPNAVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)


![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12458795.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)


![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)
